N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions. The presence of trifluoromethyl and dimethoxyphenyl groups further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the dimethoxyphenyl group: This step often involves the use of 2,4-dimethoxybenzoyl chloride, which reacts with the oxadiazole intermediate.
Addition of the trifluoromethyl group: This is usually accomplished through electrophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the benzamide moiety, potentially yielding amines or other reduced products.
Substitution: The trifluoromethyl and dimethoxyphenyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism by which N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide exerts its effects is largely dependent on its interaction with molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.
Comparison with Similar Compounds
- N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide
- N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
- N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)benzamide
Comparison: Compared to these similar compounds, N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group and the presence of the dimethoxyphenyl group
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4/c1-26-12-6-7-13(14(9-12)27-2)16-23-24-17(28-16)22-15(25)10-4-3-5-11(8-10)18(19,20)21/h3-9H,1-2H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTBHPBPCKJXGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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